tert-butyl N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbamate
Overview
Description
“[4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C15H16N2O4 . It has a molecular weight of 288.3 g/mol.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Physical and Chemical Properties Analysis
This compound has several physical and chemical properties. For instance, it is a solid compound . Its melting point, solubility, and other properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Crystallography
- The compound, similar to (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, has been synthesized and characterized through crystallographic studies. These studies included X-ray diffraction, revealing details about the molecular conformation and interactions that stabilize the crystal structure (Kant, Singh, & Agarwal, 2015).
Chemical Properties and Reactions
- A study on the deprotection of tert-butyl carbamates, including tert-butyl esters like [4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester, shows that aqueous phosphoric acid is an effective reagent for this process. This method is mild and selective, preserving the stereochemical integrity of the substrates (Li et al., 2006).
Synthetic Applications
- The synthesis of compounds like tert-butyl phenyl(phenylsulfonyl)methylcarbamate, which are structurally related to [4-(2,5-Dioxo-3-pyrroline-1-yl)phenyl]carbamic acid tert-butyl ester, demonstrates their potential in forming complex molecular structures. Such syntheses contribute to the development of asymmetric compounds and chemical intermediates (Yang, Pan, & List, 2009).
Applications in Organic Photovoltaics and Electrochromics
- The synthesis of electroactive monomers incorporating structures similar to the compound indicates potential applications in developing materials for organic photovoltaics and electrochromic devices. This is exemplified in the synthesis and polymerization of 3,6-di-tert-butyl-[4-(2,5-di-2-thienyl-1H-pyrrol-1-yl)phenyl]-9H-carbazole, showcasing how similar compounds can be utilized in advanced material sciences (Koyuncu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[4-(2,5-dioxopyrrol-1-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)16-10-4-6-11(7-5-10)17-12(18)8-9-13(17)19/h4-9H,1-3H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQJPFYWZIVRPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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